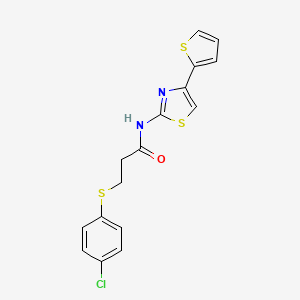![molecular formula C26H20N4O2S2 B2544575 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene CAS No. 379246-89-6](/img/structure/B2544575.png)
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene, also known as DTPN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body. Additionally, 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene in lab experiments is its high potency and selectivity. It has been found to have minimal toxicity and side effects, making it a safer alternative to other compounds. However, one of the limitations of using 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene. One potential area of research is its use in treating neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene in these conditions. Additionally, 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has shown potential as a therapeutic agent for other diseases such as cancer and inflammation. Future studies should focus on elucidating the exact mechanisms of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene and its potential use in combination with other drugs.
Synthesemethoden
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is synthesized through a multistep process that involves the coupling of 2,7-dibromo-1,8-naphthalic anhydride with 5,6-dimethylthieno[2,3-d]pyrimidine-4-ol in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene has demonstrated neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxynaphthalen-2-yl]oxy-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S2/c1-13-15(3)33-25-21(13)23(27-11-29-25)31-19-7-5-17-6-8-20(10-18(17)9-19)32-24-22-14(2)16(4)34-26(22)30-12-28-24/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKRRFLFUPGJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)C=CC(=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

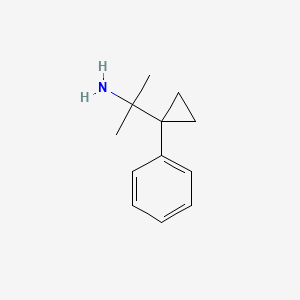
![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)
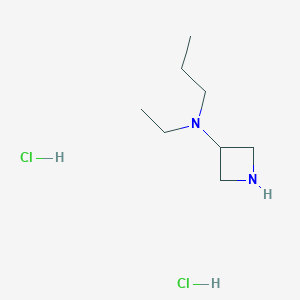
![3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)

![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)
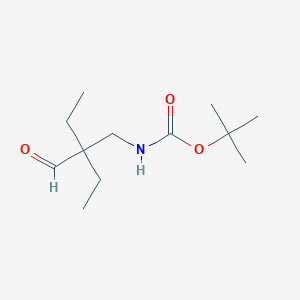
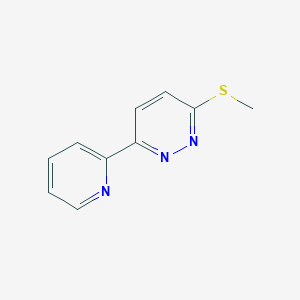
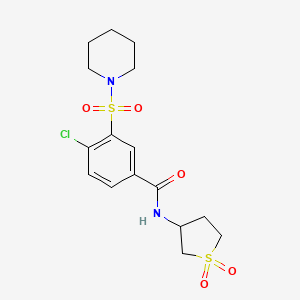
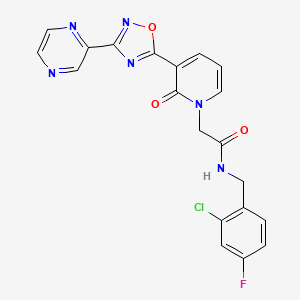
![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)
